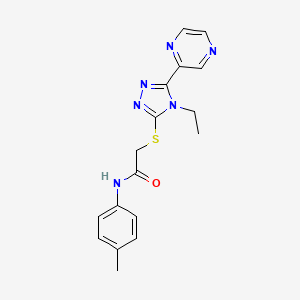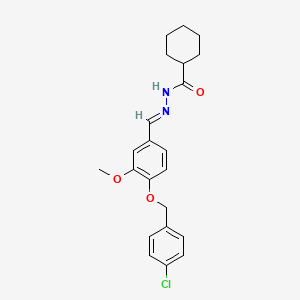
N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxybenzylidene group, and a cyclohexanecarbohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate.
Condensation Reaction: The intermediate 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde is then condensed with cyclohexanecarbohydrazide in the presence of an acid catalyst to form the final product, N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzylidene moiety can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-((4-Chlorobenzyl)oxy)-3-methoxybenzoic acid, while reduction of the benzylidene moiety can produce N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzyl)cyclohexanecarbohydrazide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds to highlight its uniqueness:
4-((4-Chlorobenzyl)oxy)benzaldehyde: This compound shares the chlorobenzyl and benzaldehyde moieties but lacks the cyclohexanecarbohydrazide group.
4-((4-Chlorobenzyl)oxy)-4’-cyanoazobenzene: This compound contains a cyanoazobenzene group instead of the methoxybenzylidene and cyclohexanecarbohydrazide groups.
4-((4-Chlorobenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of the methoxybenzylidene and cyclohexanecarbohydrazide groups.
The presence of the cyclohexanecarbohydrazide moiety in N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
769149-34-0 |
|---|---|
Molecular Formula |
C22H25ClN2O3 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H25ClN2O3/c1-27-21-13-17(14-24-25-22(26)18-5-3-2-4-6-18)9-12-20(21)28-15-16-7-10-19(23)11-8-16/h7-14,18H,2-6,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
DQWDXZUIMNSNSL-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B15084863.png)
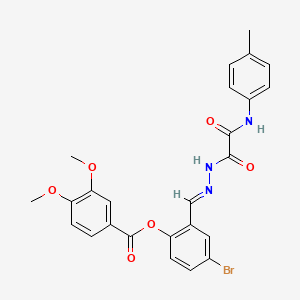
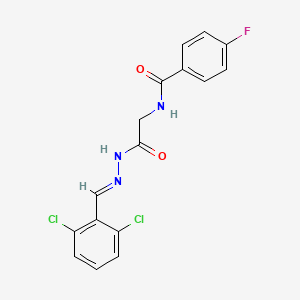
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084876.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084890.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15084891.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15084905.png)
![6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15084913.png)
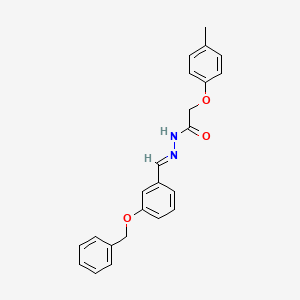
![5-(4-methoxyphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15084926.png)
![(6Z)-6-{(2E)-[2-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15084933.png)
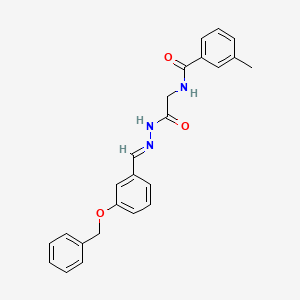
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084945.png)
